molecular formula C13H19ClO2 B7972864 1-(3-Chloro-4-n-pentoxyphenyl)ethanol

1-(3-Chloro-4-n-pentoxyphenyl)ethanol

Cat. No.: B7972864
M. Wt: 242.74 g/mol
InChI Key: FRGPYRMMHZNXLS-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-n-pentoxyphenyl)ethanol is an organic compound with the molecular formula C13H19ClO2 It is characterized by the presence of a chloro-substituted phenyl ring and a pentoxy group attached to the ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4-n-pentoxyphenyl)ethanol typically involves the reaction of 3-chloro-4-n-pentoxybenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcoholic solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired alcohol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more scalable and cost-effective methods. This could include catalytic hydrogenation of the corresponding aldehyde using a palladium or platinum catalyst under controlled pressure and temperature conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-4-n-pentoxyphenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products Formed:

    Oxidation: 3-Chloro-4-n-pentoxybenzaldehyde or 3-Chloro-4-n-pentoxyacetophenone

    Reduction: 1-(3-Chloro-4-n-pentoxyphenyl)ethane

    Substitution: 1-(3-Amino-4-n-pentoxyphenyl)ethanol or 1-(3-Mercapto-4-n-pentoxyphenyl)ethanol

Scientific Research Applications

1-(3-Chloro-4-n-pentoxyphenyl)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations.

    Biology: The compound can be used in the study of enzyme-substrate interactions, particularly those involving alcohol dehydrogenases.

    Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-n-pentoxyphenyl)ethanol involves its interaction with specific molecular targets. For instance, in biological systems, the compound may act as a substrate for alcohol dehydrogenases, leading to its oxidation to the corresponding aldehyde or ketone. This interaction can be studied to understand the enzyme’s specificity and catalytic efficiency.

Comparison with Similar Compounds

  • 1-(3-Chloro-4-methoxyphenyl)ethanol
  • 1-(3-Chloro-4-ethoxyphenyl)ethanol
  • 1-(3-Chloro-4-propoxyphenyl)ethanol

Comparison: 1-(3-Chloro-4-n-pentoxyphenyl)ethanol is unique due to the presence of the n-pentoxy group, which imparts distinct physicochemical properties compared to its methoxy, ethoxy, and propoxy analogs. The longer alkyl chain in the n-pentoxy group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

1-(3-chloro-4-pentoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClO2/c1-3-4-5-8-16-13-7-6-11(10(2)15)9-12(13)14/h6-7,9-10,15H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGPYRMMHZNXLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C(C)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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